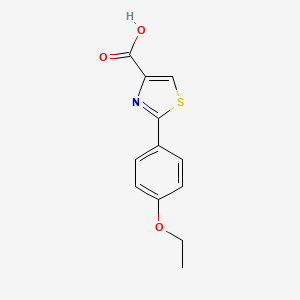

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the thiazole ring

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the thiazole ring or the ethoxy group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: 4-Ethoxybenzaldehyde, 4-ethoxybenzoic acid.

Reduction: Reduced thiazole derivatives, ethoxyphenyl derivatives.

Substitution: Halogenated thiazole derivatives, amino-substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid lies in pharmaceutical development . The compound serves as a crucial intermediate in synthesizing various therapeutic agents, particularly those targeting inflammatory diseases and pain management.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, a study evaluated the efficacy of thiazole derivatives in inhibiting the production of pro-inflammatory cytokines in vitro. The results indicated that certain modifications to the thiazole ring enhanced anti-inflammatory activity, making these compounds potential candidates for further drug development .

Agricultural Chemistry

In agricultural chemistry , this compound is utilized in the formulation of agrochemicals. Its derivatives have been explored for their potential as effective pesticides and herbicides.

Case Study: Pesticidal Efficacy

A study investigated the pesticidal properties of thiazole derivatives against common agricultural pests. The research found that specific thiazole compounds exhibited high toxicity against target insect species while being relatively safe for beneficial insects, indicating their potential for use in sustainable agriculture .

Material Science

The compound is also being studied in material science for its potential to create novel materials such as polymers and coatings. The unique properties of thiazole compounds contribute to enhanced durability and resistance to environmental degradation.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Moderate |

| Mechanical Strength | Enhanced |

This table summarizes key properties that make thiazole derivatives suitable for material applications .

Biological Research

In the realm of biological research , this compound has been employed to study various biological activities, including its effects on cellular processes.

Case Study: Anticancer Research

Recent studies have highlighted the anticancer potential of thiazole derivatives. In vitro tests demonstrated that certain compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). This suggests that this compound could play a role in developing new cancer therapies .

Analytical Chemistry

In analytical chemistry , this compound is utilized as a standard reference material for quantifying related compounds in various samples. Its stability and well-defined structure make it an ideal candidate for quality control processes.

Application Example: Quality Control

The compound has been used in chromatographic methods to ensure the accurate quantification of active ingredients in pharmaceutical formulations. This application is crucial for maintaining product quality and compliance with regulatory standards .

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows for strong binding interactions with various biomolecules, contributing to its biological activity.

Comparación Con Compuestos Similares

- 2-Phenyl-1,3-thiazole-4-carboxylic acid

- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

- 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Comparison: 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, the ethoxy group may enhance its ability to penetrate biological membranes, making it a more effective compound in certain applications.

Actividad Biológica

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thiazole ring and an ethoxyphenyl group, contributing to its potential as a pharmacological agent. This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H12N2O3S

- Molecular Weight : 264.30 g/mol

- CAS Number : 1176721-69-9

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The thiazole ring enhances binding interactions with enzymes and receptors, potentially leading to the inhibition or activation of specific biochemical pathways. This interaction is critical for its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its ability to inhibit bacterial growth and demonstrate antifungal activity. The compound's efficacy against various pathogens positions it as a promising candidate for drug development.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | X µg/mL | Antibacterial |

| Escherichia coli | Y µg/mL | Antibacterial |

| Candida albicans | Z µg/mL | Antifungal |

(Note: Specific MIC values need to be filled based on experimental data)

Case Study 1: Antimicrobial Properties

In a study focused on the antimicrobial properties of thiazole derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial viability at varying concentrations, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mode of action is consistent with other thiazole derivatives known for their antimicrobial effects .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Antimicrobial Therapy : Potential use in treating infections caused by resistant bacterial strains.

- Fungal Infections : Application in antifungal treatments due to its efficacy against Candida species.

- Drug Development : As a pharmacophore in the design of new drugs targeting specific diseases.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Mechanistic Insights :

-

Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol .

-

Amidation requires coupling agents (e.g., EDCI) to activate the carboxylate intermediate.

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and oxidation reactions.

Electrophilic Halogenation

| Halogenation Site | Reagents/Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| C5 position | NBS (N-bromosuccinimide), CCl₄, 80°C | 5-Bromo-2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | >90% | |

| C2 position | Cl₂, FeCl₃ (catalytic) | 2-Chloro derivative | 60–70 |

Oxidation

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Thiazole sulfoxide | Epimerization risk | |

| H₂O₂ (30%) | Acetic acid, 50°C | Thiazole sulfone | 72% yield |

Functionalization of the Ethoxyphenyl Group

The electron-donating ethoxy group directs electrophilic aromatic substitution (EAS).

|

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXMCSEALDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.